molecular formula C15H18BrClN2O4 B1223638 ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate CAS No. 6634-30-6

ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate

Cat. No.: B1223638
CAS No.: 6634-30-6
M. Wt: 405.67 g/mol
InChI Key: FHXLTHHWLKREEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a phenoxy group substituted with bromine and chlorine, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Piperazine: The phenoxy intermediate is then coupled with piperazine under controlled conditions to form the desired piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The bromine and chlorine atoms on the phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing bromine or chlorine.

Scientific Research Applications

ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxy group and piperazine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Chloro-2-fluorophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
  • 4-[2-(4-Bromo-2-methylphenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
  • 4-[2-(4-Bromo-2-nitrophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester

Uniqueness

ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

6634-30-6

Molecular Formula

C15H18BrClN2O4

Molecular Weight

405.67 g/mol

IUPAC Name

ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H18BrClN2O4/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)10-23-13-4-3-11(16)9-12(13)17/h3-4,9H,2,5-8,10H2,1H3

InChI Key

FHXLTHHWLKREEX-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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